molecular formula C10H13ClO B1582926 5-Chloro-2-adamantanone CAS No. 20098-17-3

5-Chloro-2-adamantanone

Cat. No. B1582926
CAS RN: 20098-17-3
M. Wt: 184.66 g/mol
InChI Key: JPEOUSFBWXVGFX-UHFFFAOYSA-N
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Description

5-Chloro-2-adamantanone, also known as (1R,3S)-5-chlorotricyclo[3.3.1.1~3,7~]decan-2-one, is a chemical compound with the molecular formula C10H13ClO . It has a molecular weight of 184.67 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-adamantanone consists of a tricyclic decane ring with a chlorine atom attached to the 5th carbon and a ketone group attached to the 2nd carbon . The InChI code for this compound is 1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6-,7-,8+,10- .


Chemical Reactions Analysis

The high reactivity of unsaturated adamantane derivatives like 5-Chloro-2-adamantanone offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

5-Chloro-2-adamantanone is a solid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.1±33.0 °C at 760 mmHg, and a melting point of 200 °C .

Scientific Research Applications

Dielectric Properties

5-Chloro-2-adamantanone, along with related compounds like chloroadamantane and adamantanone, has been studied for its dielectric properties. Research by Amoureux et al. (1994) analyzed these properties across a broad frequency range, examining the dynamics of molecular motions and the distribution of residence times for the dipole moments in these compounds. This research is significant for understanding the electrical characteristics of such molecules, which can have applications in materials science and electronics (Amoureux, Sahour, Fernandez, & Bodart, 1994).

Synthesis of Derivatives

Li Zi-cheng (2010) explored the synthesis of adamantane derivatives from 2-chloroadamantane and 2-adamantanone. This research is pivotal in developing new chemical compounds with potential applications in various fields, including pharmaceuticals and materials science. The process involves the reduction and chlorination of 2-adamantanone, highlighting its role as a precursor in synthetic chemistry (Li Zi-cheng, 2010).

Biocatalytic Production

Furuya et al. (2013) investigated the biocatalytic production of 5-hydroxy-2-adamantanone using P450cam monooxygenase. This study is relevant for the eco-friendly synthesis of adamantane derivatives, showcasing the potential of biocatalysis in producing complex organic compounds. The research has implications for sustainable chemistry and pharmaceutical manufacturing (Furuya, Kanno, Yamamoto, Kimoto, Matsuyama, & Kino, 2013).

Molecular Orbital Studies

Research by Yadav, Senthil, & Jeyaraj (1999) on N-Substituted 5-aza-2-adamantanones and 5-bora-2-adamantanone involved ab initio molecular orbital methods. These studies are crucial for understanding the electronic properties and reactivity of adamantanone derivatives, with applications in designing new materials and drugs (Yadav, Senthil, & Jeyaraj, 1999).

Photocatalytic Oxidation

The photocatalytic oxidation of adamantane to produce 2-adamantanone has been studied by Song et al. (2008). This research highlights the potential of photocatalysis in organic synthesis, particularly for the efficient production of adamantanone derivatives, which can be important in various industrial applications (Song, Kim, Hwan, Beom, Kim, Kim, Shin, & Cho, 2008).

Glassy-like Dynamics in Crystals

Research on the dynamics of 2-adamantanone in crystals, conducted by Romanini et al. (2012), delved into the behavior of these molecules in different phases. Such studies are crucial for materials science, particularly in understanding phase transitions and properties of molecular crystals (Romanini, Négrier, Tamarit, Capaccioli, Barrio, Pardo, & Mondieig, 2012).

Safety And Hazards

When handling 5-Chloro-2-adamantanone, it is recommended to avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation . It is also advised to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloroadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOUSFBWXVGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319081
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-adamantanone

CAS RN

20098-17-3
Record name 20098-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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